molecular formula C24H16N2OS2 B11563832 2-{[2-Oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile

2-{[2-Oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile

Cat. No.: B11563832
M. Wt: 412.5 g/mol
InChI Key: XEKDBFPFXGYIAS-UHFFFAOYSA-N
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Description

2-{[2-Oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with thiophene and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 2-acetylthiophene with t-butyl potassium in dimethyl sulfoxide (DMSO) at room temperature for 2-3 hours. The product is then separated by chromatographic column using a mixture of petroleum ether and ethyl acetate (5:1) to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[2-Oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[2-Oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-Oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-Oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile is unique due to its combination of thiophene, phenyl, and pyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H16N2OS2

Molecular Weight

412.5 g/mol

IUPAC Name

2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-diphenylpyridine-3-carbonitrile

InChI

InChI=1S/C24H16N2OS2/c25-15-20-19(17-8-3-1-4-9-17)14-21(18-10-5-2-6-11-18)26-24(20)29-16-22(27)23-12-7-13-28-23/h1-14H,16H2

InChI Key

XEKDBFPFXGYIAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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